molecular formula C7H8BrNO2 B6293191 5-Bromo-2-ethoxypyridin-4-ol CAS No. 2404734-32-1

5-Bromo-2-ethoxypyridin-4-ol

Cat. No. B6293191
CAS RN: 2404734-32-1
M. Wt: 218.05 g/mol
InChI Key: SMLYMSZSAIPHQZ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridin-4-ol is a chemical compound with the molecular formula C7H9BBrNO3 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves various steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Protodeboronation of pinacol boronic esters, a class of compounds to which 5-Bromo-2-ethoxypyridin-4-ol belongs, has been reported .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxypyridin-4-ol can be analyzed using various techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-ethoxypyridin-4-ol can be studied using various electroanalytical tools . These tools can be used to investigate redox-active intermediates formed during the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Bromo-2-ethoxypyridin-4-ol include color, density, hardness, melting and boiling points . These properties can be measured without changing the identity of the substance .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2,4-dichloropyrimidine, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

5-bromo-2-ethoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7-3-6(10)5(8)4-9-7/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYMSZSAIPHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxypyridin-4-ol

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